molecular formula C18H18FN5O2 B5606883 8-fluoro-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)quinoline

8-fluoro-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)quinoline

Cat. No. B5606883
M. Wt: 355.4 g/mol
InChI Key: CBGKAOBDOHGHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule "8-fluoro-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)quinoline" belongs to a class of compounds that exhibit a broad range of biological activities. Research into such molecules is driven by their potential applications in various fields of chemistry and medicine. Although the specific molecule is not directly mentioned in the available literature, its structural components, such as quinoline, quinazoline, and piperazine rings, are well-studied for their diverse chemical properties and biological activities.

Synthesis Analysis

Synthetic approaches to quinoline and quinazoline derivatives have been extensively explored due to their significance in medicinal chemistry. A review by Charushin et al. (2014) covers the synthesis and application of fluoroquinolones, highlighting methods for structural modifications and their biological implications (Charushin, Nosova, Lipunova, & Chupakhin, 2014). Similarly, Mishra, Nair, and Baire (2022) discuss the use of propargylic alcohols in the synthesis of pyridines and quinolines, offering insight into novel strategies for constructing these heterocyclic systems (Mishra, Nair, & Baire, 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" is characterized by the presence of nitrogen-containing heterocyclic rings such as quinoline and piperazine. These structures are known for their ability to interact with various biological targets due to the presence of multiple functional groups that can be modified for specific applications. Vaskevych, Dekhtyar, and Vovk (2023) highlight the structural and electronic effects on the cyclization reactions of quinazolinones, emphasizing the significance of these molecules' scaffold in drug discovery (Vaskevych, Dekhtyar, & Vovk, 2023).

Chemical Reactions and Properties

Quinoline and its derivatives are known for their diverse chemical reactions and properties, including their role as corrosion inhibitors. Verma, Quraishi, and Ebenso (2020) review the use of quinoline derivatives in anticorrosive materials, highlighting their effectiveness due to the formation of stable chelating complexes with metallic surfaces (Verma, Quraishi, & Ebenso, 2020).

properties

IUPAC Name

(8-fluoroquinolin-2-yl)-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-12-20-16(22-26-12)11-23-7-9-24(10-8-23)18(25)15-6-5-13-3-2-4-14(19)17(13)21-15/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGKAOBDOHGHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCN(CC2)C(=O)C3=NC4=C(C=CC=C4F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.